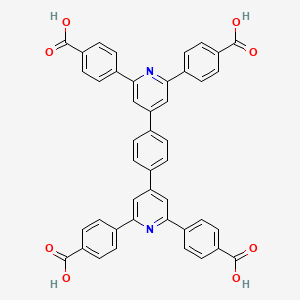

4,4',4'',4'''-(1,4-苯撑)双(吡啶-4,2,6-三基)四(苯甲酸)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

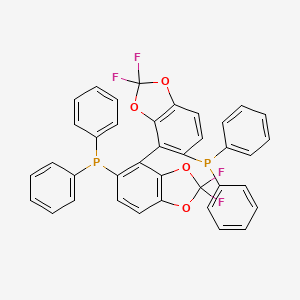

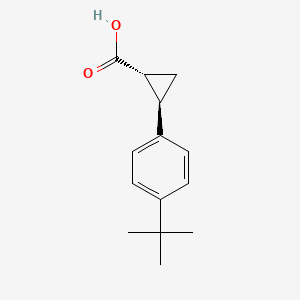

“4,4’,4’‘,4’‘’-(1,4-Phenylene)bis(pyridine-4,2,6-triyl)tetrakis(benzoic acid)” is a chemical compound with the CAS number 1836122-41-8 . .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, pyridine-based 4,4ʹ-(1,4-phenylene)-bis-2,6-di-coumarins were synthesized under conventional methods with a yield of more than 70% .Molecular Structure Analysis

The molecular formula of the compound is C34H24N2O8 . The average mass is 588.563 Da and the monoisotopic mass is 588.153259 Da .科学研究应用

电聚合应用

- 1,4-双(吡咯-2-基)苯的电聚合:本研究探讨了 1,4-双(吡咯-2-基)苯的电聚合,该化合物在结构和性质上与 4,4',4'',4'''-(1,4-苯撑)双(吡啶-4,2,6-三基)四(苯甲酸) 相关。该过程涉及易氧化的电解质,如四苯基硼酸钠,突出了在制造具有低氧化电位和高电活性的导电聚合物方面的潜在应用 (Larmat 等人,1996)。

配位框架和结构

- 配位框架的自组装:对与所讨论的化学结构密切相关的长双(4-吡啶基)配体的研究表明,它们可用于自组装配位聚合物和结构。这包括开发具有长金属-金属分离的结构,表明在创建不同的分子结构方面有实用性 (Banfi 等人,2002)。

聚合物合成

- 亚芳基环硅氧烷-二甲基硅氧烷共聚物:已经研究了涉及 1,4-双(苯基二氯甲硅烷基)苯(一种与 4,4',4'',4'''-(1,4-苯撑)双(吡啶-4,2,6-三基)四(苯甲酸) 具有相似性的化合物)的共聚物的合成。这突出了在开发具有特定热和机械性能的新材料方面的潜在应用 (Mukbaniani 等人,2001)。

共晶形成

- 四(1,2,3,4-(4'-羧基苯基))环丁烷的共晶:使用具有二吡啶基间隔基的四(1,2,3,4-(4'-羧基苯基))环丁烷等化合物形成共晶的研究揭示了共晶设计的见解。这与晶体工程和理解分子系统中的结构多样性有关 (Kole 等人,2012)。

聚合物中的发光

- 杂原子共轭聚合物中的质子化:对质子化对含有吡啶基单元的聚合物的结构和光谱性质的影响的研究,如 1,4-二甲氧基-2,5-双(2-吡啶基)苯,揭示了在调节聚合物中的发光性质方面的应用。这对开发具有特定光学和电子特性的材料具有重要意义 (Monkman 等人,2002)。

作用机制

Target of Action

It has been observed to interact withiron (II) cations (Fe 2+) . The compound’s interaction with these ions suggests a potential role in metal ion chelation .

Mode of Action

The compound, also known as PBTPy, forms blue fluorescent ribbon aggregates in a pH-modulated solvent of DMSO / H2O . The complexing of two terpyridine functional groups with Fe 2+ leads to the gradual “etching” of the aggregates of PBTPy . This interaction results in new absorption bands at around 576 nm, 582 nm, and 610 nm, with a color change from purple to blue and then to cyan, depending on the content of Fe 2+ .

Biochemical Pathways

The compound’s interaction with fe 2+ and its ability to form fluorescent aggregates suggest it may influence pathways related tometal ion homeostasis and fluorescence signaling .

Result of Action

The compound’s interaction with Fe 2+ results in the formation of fluorescent aggregates and a color change, suggesting a potential application in visual detection methods for Fe 2+ . The exact molecular and cellular effects of this action would depend on the specific biological context in which the compound is used.

Action Environment

The compound’s action is influenced by environmental factors such as pH and the presence of Fe 2+ ions . The formation of fluorescent aggregates and the resulting color change occur in a pH-modulated solvent of DMSO / H2O, indicating that the compound’s action, efficacy, and stability may be sensitive to changes in pH and solvent composition .

属性

IUPAC Name |

4-[4-[4-[2,6-bis(4-carboxyphenyl)pyridin-4-yl]phenyl]-6-(4-carboxyphenyl)pyridin-2-yl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H28N2O8/c47-41(48)31-13-5-27(6-14-31)37-21-35(22-38(45-37)28-7-15-32(16-8-28)42(49)50)25-1-2-26(4-3-25)36-23-39(29-9-17-33(18-10-29)43(51)52)46-40(24-36)30-11-19-34(20-12-30)44(53)54/h1-24H,(H,47,48)(H,49,50)(H,51,52)(H,53,54) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSBZCNQSHZCALC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NC(=C2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O)C5=CC(=NC(=C5)C6=CC=C(C=C6)C(=O)O)C7=CC=C(C=C7)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H28N2O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

712.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。